7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione - 878452-25-6

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3113012
CAS Number: 878452-25-6
Molecular Formula: C22H29N5O4
Molecular Weight: 427.505
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356, Linagliptin)

    Compound Description: BI 1356, also known as Linagliptin, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed for treating type 2 diabetes. [, ] It exhibits superior potency and a longer duration of action compared to other DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin. [] Linagliptin works by potentiating the biological activity of incretin hormones like glucagon-like peptide-1 (GLP-1), leading to improved glycemic control. []

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

    Compound Description: CD1790 is a major metabolite of Linagliptin identified in humans. [] It is formed through a two-step metabolic pathway involving CYP3A4-mediated oxidation followed by stereoselective reduction by Aldo-keto reductases and carbonyl reductases. [] Despite its presence, CD1790 contributes minimally to the overall elimination of Linagliptin. []

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

    Compound Description: Impurity-I is a process-related impurity identified during Linagliptin synthesis. [] It is present in small amounts (0.05% to 0.15%) and has been characterized using spectroscopic techniques like IR, NMR, and Mass spectrometry. []

    Relevance: Impurity-I is an enantiomer of Linagliptin, sharing the same molecular formula and connectivity but differing in the three-dimensional arrangement of atoms around the chiral center on the piperidine ring. [] This close structural relationship with Linagliptin, and by extension with the target compound 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (both share the core 3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione), raises the possibility of similar pharmacological activity and potential for interaction with the same biological targets.

7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)

    Compound Description: Impurity-II is another process-related impurity observed during Linagliptin synthesis. [] Similar to Impurity-I, it is present in low concentrations and has been thoroughly characterized. []

8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)

    Compound Description: Impurity-III is a process-related impurity identified during Linagliptin synthesis, present in trace amounts. [] It is structurally similar to Linagliptin but with an additional (4-methylquinazolin-2-yl)methyl group attached to the purine core. []

Properties

CAS Number

878452-25-6

Product Name

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione

Molecular Formula

C22H29N5O4

Molecular Weight

427.505

InChI

InChI=1S/C22H29N5O4/c1-3-15-8-7-9-17(12-15)31-14-16(28)13-27-18-19(25(2)22(30)24-20(18)29)23-21(27)26-10-5-4-6-11-26/h7-9,12,16,28H,3-6,10-11,13-14H2,1-2H3,(H,24,29,30)

InChI Key

MAKSUMATINUOPC-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.